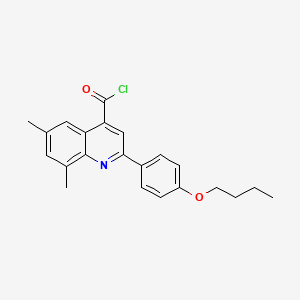
2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
“2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The exact molecular structure of “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is not explicitly mentioned in the literature .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” are not well-documented in the literature .Applications De Recherche Scientifique
Synthesis and Derivatives
A study by Elkholy and Morsy (2006) discusses the synthesis of tetrahydropyrimido quinoline derivatives. This involves the reactivity of related compounds towards various chemicals, demonstrating the versatility of quinoline derivatives in chemical synthesis. The antimicrobial activity of selected derivatives is also reported, highlighting potential biomedical applications (Elkholy & Morsy, 2006).
Chemical Reactivity and Applications
Cardellini et al. (1994) explored the hydrogen chloride treatment of quinolinic aminoxyls, similar in structure to 1,2-dihydroquinolines used in plastics and rubbers. This study helps understand the mechanisms of chlorination and deoxygenation of quinoline compounds, which is crucial for their application in materials science (Cardellini et al., 1994).
Antimicrobial and Antioxidant Properties
A paper by Gouhar et al. (2017) focuses on synthesizing new pyrimidoquinoline derivatives and evaluating their antimicrobial and antioxidant activities. This research is significant in discovering novel compounds with potential therapeutic applications (Gouhar et al., 2017).
Fluorescence Derivatization in Chromatography
Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests a valuable application in analytical chemistry for detecting and analyzing various substances (Yoshida, Moriyama & Taniguchi, 1992).
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h6-9,11-13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWYYAJYZRKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)
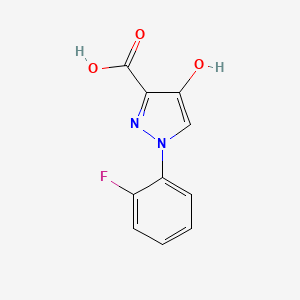


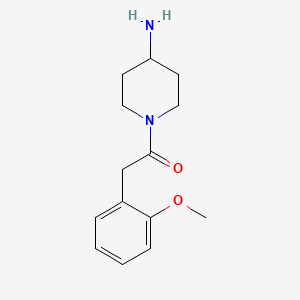
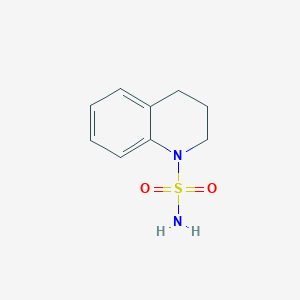

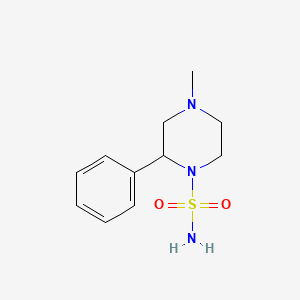

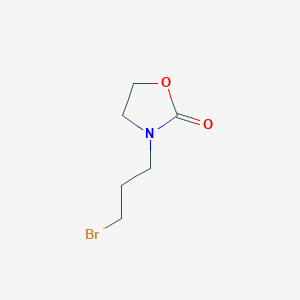
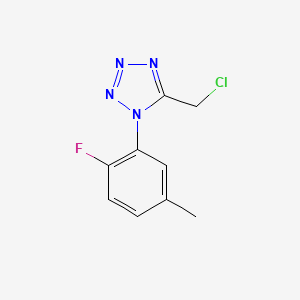
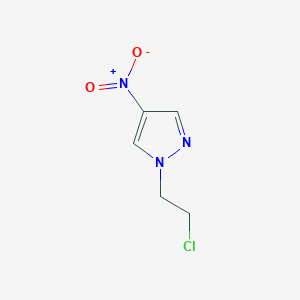
![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)